molecular formula C10H14O B048380 1-methyl-3-oxatetracyclo[5.2.1.02,4.05,9]decane CAS No. 116026-47-2

1-methyl-3-oxatetracyclo[5.2.1.02,4.05,9]decane

Katalognummer: B048380
CAS-Nummer: 116026-47-2
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: IGGFFMGQIUMZTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) is a complex organic compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol. This compound is characterized by its unique structure, which includes a methanopentalene core fused with an oxirene ring, and several stereocenters that contribute to its chirality.

Eigenschaften

CAS-Nummer

116026-47-2

Molekularformel

C10H14O

Molekulargewicht

150.22 g/mol

IUPAC-Name

1-methyl-3-oxatetracyclo[5.2.1.02,4.05,9]decane

InChI

InChI=1S/C10H14O/c1-10-4-5-2-6(7(10)3-5)8-9(10)11-8/h5-9H,2-4H2,1H3

InChI-Schlüssel

IGGFFMGQIUMZTC-UHFFFAOYSA-N

SMILES

CC12CC3CC(C1C3)C4C2O4

Kanonische SMILES

CC12CC3CC(C1C3)C4C2O4

Synonyme

3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alpha-,5a-alpha-)- (9CI)

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) involves multiple steps, typically starting from readily available precursors. The synthetic route often includes cyclization reactions, oxidation, and reduction steps to form the desired structure . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It may have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) stands out due to its unique structural features and stereochemistry. Similar compounds include other methanopentalene derivatives and oxirene-containing molecules, which may share some chemical properties but differ in their specific applications and reactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.